molecular formula C12H17IN2O B7932821 (S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide

Cat. No.: B7932821
M. Wt: 332.18 g/mol
InChI Key: ZOQPZSICBPMYBA-VIFPVBQESA-N
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Description

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide is a synthetic organic compound characterized by the presence of an amino group, an ethyl group, and an iodo-benzyl group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodobenzylamine and (S)-2-amino-propionamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.

    Coupling Reaction: The deprotonated amine is then reacted with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-methyl-N-(2-iodo-benzyl)-propionamide
  • (S)-2-Amino-N-ethyl-N-(2-chloro-benzyl)-propionamide
  • (S)-2-Amino-N-ethyl-N-(2-bromo-benzyl)-propionamide

Uniqueness

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide is unique due to the presence of the iodo group, which imparts distinct reactivity and biological properties compared to its chloro and bromo analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.

Biological Activity

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide is a compound of significant interest due to its unique structural features and potential biological activities. The presence of an iodo group in this compound enhances its chemical reactivity and biological interactions, making it a valuable subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound is synthesized from (S)-2-amino-propionamide and 2-iodo-benzyl chloride under basic conditions, typically utilizing solvents like dimethylformamide or acetonitrile. This synthetic route allows for the introduction of the iodo group, which is crucial for the compound's biological properties.

The mechanism of action of this compound involves its ability to interact with various biological targets, including enzymes and receptors. The iodo substituent may enhance binding affinity and specificity, potentially leading to modulation of enzymatic activity or receptor signaling pathways. This interaction can result in various biological effects, which are explored in further detail below.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that related alkaloid compounds demonstrate moderate to good activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these compounds vary widely, indicating their potential utility in treating infections caused by resistant bacterial strains.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting that this compound may also exhibit antifungal activity against pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi further support the compound's potential as an antifungal agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study assessed the antimicrobial efficacy of various derivatives of propionamide compounds, including those with halogen substitutions like iodine. Results indicated that the presence of iodine significantly enhanced antimicrobial activity compared to other halogens such as bromine or chlorine .
  • Investigations into Mechanistic Pathways :
    Research exploring the mechanistic pathways revealed that iodo-substituted compounds can disrupt bacterial cell wall synthesis and inhibit key metabolic enzymes, leading to bacterial cell death. Such mechanisms are critical for developing new antibiotics targeting resistant strains.
  • Potential Therapeutic Applications :
    Given its promising biological activities, this compound is being investigated as a precursor for novel therapeutic agents aimed at treating infections caused by multi-drug resistant organisms .

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQPZSICBPMYBA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1I)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1I)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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